molecular formula C14H10ClF2NO2 B5833515 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide

2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide

Cat. No. B5833515
M. Wt: 297.68 g/mol
InChI Key: CVQMSYLTOUTXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide, also known as Diflufenican, is a selective herbicide that is commonly used in agriculture to control broadleaf weeds. It was first introduced in the market in 1995 and has since been widely used due to its effectiveness and low toxicity.

Mechanism of Action

2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide works by inhibiting the synthesis of carotenoids in plants. Carotenoids are essential pigments that play a crucial role in photosynthesis and plant growth. By inhibiting their synthesis, 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide disrupts the normal functioning of the plant, leading to its death.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide can affect the physiological and biochemical processes of plants. It has been found to reduce the chlorophyll content and photosynthetic activity of plants. Additionally, it can induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide has several advantages for use in lab experiments. It is highly selective towards broadleaf weeds, making it ideal for studying the effects of herbicides on specific plant species. Additionally, it has a low toxicity and is easily accessible.
However, there are also limitations to its use in lab experiments. Its effectiveness can be affected by environmental factors such as temperature and humidity. Additionally, its mode of action may differ between plant species, making it difficult to generalize its effects.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide. One area of interest is the development of new formulations that can enhance its effectiveness and reduce its environmental impact. Additionally, there is a need for further studies on its mode of action and its effects on non-target organisms. Finally, there is a need for research on the development of new herbicides that can overcome the problem of herbicide resistance in weeds.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide involves the reaction of 2-chlorophenol with 2,5-difluoroaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to form 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including chickweed, cleavers, and groundsel. Its selectivity towards broadleaf weeds makes it an ideal herbicide for use in cereal crops such as wheat and barley.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-7-9(16)5-6-11(12)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQMSYLTOUTXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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